4-bromo-1-ethyl-3-ethynyl-1H-pyrazole
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Overview
Description
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole can be achieved through several routes. One common method involves the cycloaddition of diazo compounds with alkynyl bromides, which provides 3,5-diaryl-4-bromo-3H-pyrazoles or their isomerization products . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles . Industrial production methods may involve the use of transition metal catalysts to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine derivatives or other reducing agents.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions with diazo compounds to form various pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-ethynyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The presence of the ethynyl and bromo substituents may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
4-Bromo-1-ethyl-3-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: This compound lacks the ethyl and ethynyl substituents, which may result in different chemical properties and reactivity.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole:
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: The addition of a carbonitrile group introduces new functional possibilities and applications.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s properties and applications.
Properties
Molecular Formula |
C7H7BrN2 |
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Molecular Weight |
199.05 g/mol |
IUPAC Name |
4-bromo-1-ethyl-3-ethynylpyrazole |
InChI |
InChI=1S/C7H7BrN2/c1-3-7-6(8)5-10(4-2)9-7/h1,5H,4H2,2H3 |
InChI Key |
AEGGFYMISXWQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C#C)Br |
Origin of Product |
United States |
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